molecular formula C20H27N3O6 B193102 Imidapril CAS No. 89371-37-9

Imidapril

Cat. No. B193102
CAS RN: 89371-37-9
M. Wt: 405.4 g/mol
InChI Key: KLZWOWYOHUKJIG-BPUTZDHNSA-N
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Description

Imidapril, sold under the brand name Tanatril among others, is an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 .


Synthesis Analysis

The stability of Imidapril was examined by HPLC degradative studies for every six months and the results showed that the drug substance is stable for approximately more than 2 years .


Molecular Structure Analysis

Imidapril is a dicarboxyl compound . Its molecular formula is C20H27N3O6 and its molar mass is 405.451 g·mol −1 .


Chemical Reactions Analysis

Imidapril is a prodrug and is activated to its active metabolite imidaprilat . Rifampicin reduces the activation of imidapril to its active metabolite imidaprilat .


Physical And Chemical Properties Analysis

Imidapril hydrochloride has a molecular weight of 441.91 . It is soluble in DMSO at 80 mg/mL . The melting point of Imidapril is 139 to 140 °C (282 to 284 °F) .

Scientific Research Applications

  • Genetic Influence on Imidapril Responsiveness : A study by Geshi et al. (2005) found a significant association between a single nucleotide polymorphism in the carboxylesterase 1 gene and the responsiveness to imidapril in treating hypertension. This implies a genetic influence on the efficacy of imidapril.

  • Cardiovascular System Protection : Imidapril has been shown to be beneficial for a range of cardiovascular conditions. Hosoya and Ishimitsu (2006) highlighted its use in hypertension, chronic congestive heart failure, acute myocardial infarction, and diabetic nephropathy, noting its unique advantage of causing fewer incidences of dry cough compared to other ACE inhibitors (Hosoya & Ishimitsu, 2006).

  • Influence on Left Ventricular Hypertrophy : Sabharwal et al. (2005) studied the effect of imidapril and nifedipine on left ventricular hypertrophy in untreated hypertension. They found imidapril as efficacious as sustained-release nifedipine in treating hypertension and reducing left ventricular hypertrophy (Sabharwal et al., 2005).

  • Modification of Myosin Gene Expression : Imidapril's effects on myofibrillar ATPase activities, myosin heavy chain content, and gene expression were investigated by Wang et al. (2002) in the context of myocardial infarction. Their findings suggest imidapril's role in improving myofibrillar ATPase activities and preventing changes in myosin isozyme protein contents and their gene expression in failing hearts (Wang et al., 2002).

  • Cardiac Mitochondrial Function in Myocardial Ischemia : Monteiro et al. (2005) explored imidapril's impact on cardiac mitochondrial function during acute myocardial ischemia, demonstrating its ability to preserve mitochondrial membrane structure and improve electrical potential after the phosphorylation cycle (Monteiro et al., 2005).

  • Effect on Endothelial Function in Hypertension : Higashi et al. (2001) studied imidapril's effect on endothelial function in essential hypertension, finding that it augmented reactive hyperemia, indicating an improvement in endothelial function due to an increase in nitric oxide (Higashi et al., 2001).

Safety And Hazards

Imidapril is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWOWYOHUKJIG-BPUTZDHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048242
Record name Imidapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidapril

CAS RN

89371-37-9
Record name Imidapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89371-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imidapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,160
Citations
DJ van Veldhuisen, S Genth-Zotz, J Brouwer… - Journal of the American …, 1998 - jacc.org
Objectives. To determine dose-related clinical and neurohumoral effects of angiotensin-converting enzyme (ACE) inhibitors in patients with chronic heart failure (CHF), we conducted a …
Number of citations: 147 www.jacc.org
MJ Vandenburg, EM Mackay, I Dews… - British journal of …, 1994 - Wiley Online Library
1. We describe an approach involving a smaller, shorter study, leading onto a longer, larger study in which the antihypertensive effects of ascending doses of imidapril, a new ACE …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
K Hosoya, T Ishimitsu - Cardiovascular drug reviews, 2002 - Wiley Online Library
… max ) is 2.0 h for imidapril and 9.3 h for imidaprilat. The elimination half‐lives (t 1/2 ) of imidapril and imidaprilat is 1.7 and 14.8 h, respectively. Imidapril and its metabolites are excreted …
Number of citations: 44 onlinelibrary.wiley.com
N Ohmichi, N Iwai, Y Uchida, G Shichiri… - American journal of …, 1997 - academic.oup.com
… the response to the ACE inhibitor imidapril varied according to the … After a 4-week observation period, imidapril was administered … In conclusion, the response to imidapril in hypertensive …
Number of citations: 107 academic.oup.com
DM Robinson, MP Curran, KA Lyseng-Williamson - Drugs, 2007 - Springer
Imidapril (Tanatril™), through its active metabolite imidaprilat, acts as an ACE inhibitor to suppress the conversion of angiotensin I to angiotensin II and thereby reduce total peripheral …
Number of citations: 33 link.springer.com
…, FIRST (First Imidapril Randomized Study) group - Journal of Veterinary …, 2004 - Elsevier
OBJECTIVE: To compare the efficacy and tolerability of the long-term administration of two different angiotensin-converting enzyme inhibitors, imidapril and enalapril, in a multicentric, …
Number of citations: 47 www.sciencedirect.com
T Saruta, T Omae, M Kuramochi… - Journal of …, 1995 - journals.lww.com
… A 5-mg tablet of imidapril plus enalapril placebo or a 5-mg enalapril tablet plus imidapril placebo were administered once a day after breakfast. Patients who showed a sufficient …
Number of citations: 61 journals.lww.com
S Harder, PA Thürmann… - British journal of clinical …, 1998 - Wiley Online Library
… therapy with imidapril 10 mg once daily. Methods C max , t max , t 1/2 and AUC of imidapril and imidaprilat were obtained. ACE‐activity and arterial blood pressure during imidapril were …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
H Soejima, H Ogawa, H Yasue, H Suefuji… - Clinical …, 1997 - Wiley Online Library
… of the ACE inhibitor imidapril on endogenous fibrinolysis in … , 15 patients received imidapril (5 mg daily) (imidapril group) and … Results: There was no difference between the imidapril and …
Number of citations: 31 onlinelibrary.wiley.com
M Nawano, M Anai, M Funaki, H Kobayashi, A Kanda… - Metabolism, 1999 - Elsevier
… improvement of hyperglycemia with imidapril in Zucker fatty rats, we performed an OGTT in rats with and without imidapril treatment to examine the effect of imidapril on insulin sensitivity …
Number of citations: 109 www.sciencedirect.com

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